4-Hydroxymethyl Loratadine
CAS No.: 609806-40-8
VCID: VC0194716
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4-Hydroxymethyl Loratadine is a benzocycloheptapyridine and a derivative of loratadine . Loratadine is a second-generation antihistamine commonly used to alleviate allergy symptoms such as hay fever, conjunctivitis, eczema, hives, reactions to insect bites and stings, and some food allergies . Loratadine works by blocking the effects of histamine, a chemical produced by the body during an allergic reaction that causes symptoms like itchy, watery eyes, runny nose, sneezing, and skin rashes . As a metabolite of loratadine, 4-Hydroxymethyl Loratadine shares antihistamine properties . Loratadine derivatives, including active metabolites like descarboethoxyloratadine (DCL), have been of interest in the development of treatments for allergic rhinitis and other disorders . The development of loratadine derivatives has also led to improved pharmaceutical formulations suitable for encapsulation, potentially offering more economical manufacturing processes . Loratadine is available under various brand names such as Alavert, Claritin, and Wal-itin . It is classified as a non-drowsy antihistamine, though some individuals may still experience slight sleepiness . While loratadine is primarily used for upper respiratory allergies, it can sometimes be used to alleviate coughs or hives, particularly those associated with postnasal drip . |
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CAS No. | 609806-40-8 |
Product Name | 4-Hydroxymethyl Loratadine |
Molecular Formula | C23H25ClN2O3 |
Molecular Weight | 412.9 g/mol |
IUPAC Name | ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3 |
Standard InChIKey | BCKYTUFUNAGTDV-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 |
Canonical SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 |
Appearance | Pale Yellow Solid |
Purity | > 95% |
Synonyms | 4-[8-Chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylic acid ethyl ester |
PubChem Compound | 4161540 |
Last Modified | Aug 15 2023 |
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